7-(2-Cyclohexyl-ethyl)-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a cyclohexylethyl group, two methyl groups, and two trifluoromethyl groups attached to a pyrimido[4,5-d][1,3]diazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anticancer and antimicrobial therapies.
Mechanism of Action
The mechanism of action of 7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 7-(2-CYCLOHEXYLETHYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22F6N4O2 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
7-(2-cyclohexylethyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22F6N4O2/c1-27-13-12(14(29)28(2)15(27)30)16(17(19,20)21,18(22,23)24)26-11(25-13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,25,26) |
InChI Key |
VLWMUSJPPDIPPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)CCC3CCCCC3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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